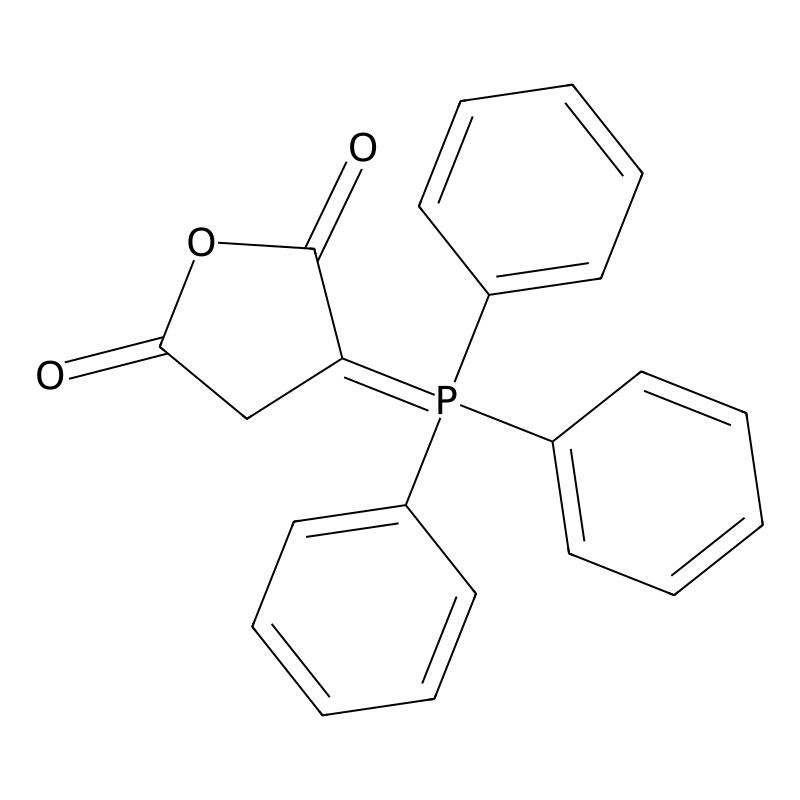

2-(Triphenylphosphoranylidene)succinic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Structural and Conformational Analysis

Scientific Field: Chemistry, specifically NMR Spectroscopy and Molecular Modelling.

Summary of Application: This compound is used in the study of the structure and conformation of 2-triphenylphosphoranylidenesuccinic acid derivatives.

Methods of Application: The study involves the use of 1H, 13C, and 31P one and two-dimensional NMR spectroscopy in various solvents and at variable temperatures.

Results or Outcomes: Signals of Z and E isomers were observed with the diethyl ester in solvent-dependent ratios based on 1H, 13C, and 31P resonances.

Electrolyte Additive for Lithium Metal Secondary Batteries

Scientific Field: Material Science, specifically Battery Technology.

Summary of Application: This compound is introduced as a lithium (Li) metal anode surface-stabilizing electrolyte additive for improving the cycle performance of Li metal secondary batteries.

Methods of Application: The compound is readily decomposed on Li metal anodes before the decomposition of liquid electrolytes.

Results or Outcomes: The compound forms a stable surface on the Li metal anodes, which helps in improving the cycle performance of the batteries.

Electron Paramagnetic Resonance/Electron Nuclear Double Resonance Study

Scientific Field: Chemistry, specifically Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy.

Summary of Application: This compound is used in the study of radicals containing both a phosphoranylidene and a ketone group.

Methods of Application: The study involves X-irradiation of single crystals of the compound and subsequent analysis by EPR/ENDOR spectroscopy.

Results or Outcomes: The trapped radical results from the departure of a hydrogen atom bound to a carbon located α to both a CP and a CO bond.

HPLC Column Separation

Scientific Field: Analytical Chemistry, specifically High-Performance Liquid Chromatography (HPLC).

Summary of Application: This compound is used in the separation process on Newcrom R1 HPLC column.

Methods of Application: The compound is applied to the HPLC column and the separation process is carried out.

2-(Triphenylphosphoranylidene)succinic anhydride is an organic compound characterized by the molecular formula C22H17O3P and a molecular weight of 360.34 g/mol. It features a unique structure that includes a succinic anhydride moiety bonded to a triphenylphosphoranylidene group. This compound is known for its applications in various fields, including organic synthesis and materials science, due to its distinctive chemical properties and reactivity .

The reactivity of 2-(Triphenylphosphoranylidene)succinic anhydride is primarily attributed to the anhydride functional group, which can undergo hydrolysis to form succinic acid derivatives. Additionally, it can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon of the anhydride, leading to the formation of esters or amides. The triphenylphosphoranylidene moiety also allows for potential interactions with electrophiles, making it versatile in synthetic organic chemistry .

The synthesis of 2-(Triphenylphosphoranylidene)succinic anhydride typically involves the reaction of triphenylphosphine with succinic anhydride under controlled conditions. The process may require solvents such as dichloromethane or toluene and can involve heating to facilitate the reaction. Various methods have been reported, including one-pot reactions that streamline the synthesis while maintaining high yields .

This compound finds utility in several areas:

- Organic Synthesis: It serves as a reagent for the preparation of various organic compounds.

- Materials Science: Due to its unique properties, it is explored as an additive in polymer formulations.

- Electrolyte Additive: Its role in improving the performance of lithium-ion batteries highlights its importance in energy storage applications .

Interaction studies involving 2-(Triphenylphosphoranylidene)succinic anhydride primarily focus on its behavior in electrochemical systems. Research has demonstrated that it can enhance cycle stability and efficiency when used as an additive in lithium-ion battery systems. Furthermore, its interactions with other organic compounds can lead to complex formation, influencing reaction pathways and product distributions .

Several compounds exhibit structural or functional similarities to 2-(Triphenylphosphoranylidene)succinic anhydride:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Triphenylphosphine | Ph3P | Commonly used as a ligand in coordination chemistry |

| Succinic Anhydride | C4H4O3 | A simpler structure without the phosphoranylidene group |

| Phosphorus Ylides (e.g., Benzylidene triphenylphosphorane) | R2P=CR' | Known for their role in Wittig reactions |

Uniqueness: The presence of both the triphenylphosphoranylidene and succinic anhydride functionalities sets this compound apart from others. Its dual reactivity allows for diverse applications not typically found in simpler analogs .

2-(Triphenylphosphoranylidene)succinic anhydride emerged as a pivotal reagent in the evolution of Wittig chemistry, particularly in reactions involving cyclic anhydrides. Its development is tied to the broader exploration of stabilized ylides, which gained prominence in the mid-20th century for their ability to form carbon-carbon bonds under milder conditions compared to non-stabilized counterparts. Early studies by Chopard and Hudson highlighted the unique reactivity of cyclic anhydrides with phosphorus ylides, laying the groundwork for understanding the mechanistic pathways of such reactions.

The compound’s synthesis involves the reaction of triphenylphosphine with maleic anhydride, a process that generates the ylide structure through a betaine-like intermediate. This approach became foundational for accessing stabilized ylides capable of olefination reactions with carbonyl compounds. The historical significance of this reagent lies in its ability to facilitate regioselective transformations, particularly in the formation of enol-lactones and acyclic adducts, which expanded the scope of Wittig chemistry beyond aldehydes and ketones.

Structural Classification as a Stabilized Ylide Reagent

2-(Triphenylphosphoranylidene)succinic anhydride is classified as a stabilized ylide due to the electron-withdrawing succinic anhydride moiety, which delocalizes charge and enhances thermal stability. Its structure features a triphenylphosphoranylidene group conjugated to the cyclic anhydride, creating a resonance-stabilized system.

| Structural Feature | Description |

|---|---|

| Core Structure | Triphenylphosphoranylidene group bonded to a succinic anhydride ring |

| Electron-Withdrawing Group | Succinic anhydride stabilizes the ylide through conjugation and inductive effects |

| Key Functional Groups | Two carbonyl groups in the anhydride ring and a phosphorus ylide moiety |

The anhydride’s carbonyl groups participate in hydrogen bonding and stabilize intermediates during reactions, as observed in crystallographic studies. This structural design allows the ylide to react selectively with electron-deficient carbonyl compounds, avoiding the side reactions common with non-stabilized ylides.

Role in Modern Organic Synthesis Methodologies

This reagent has become indispensable in modern synthesis due to its versatility in Wittig olefination and ring-opening reactions.

Wittig Olefination with Cyclic Anhydrides

The compound reacts with cyclic anhydrides (e.g., maleic anhydride, phthalic anhydride) to form enol-lactones via a reversible betaine intermediate. For example:

- Mechanism:

- Regioselectivity:

Crystal Structure Determination

Single crystal X-ray diffraction analysis of 2-(Triphenylphosphoranylidene)succinic anhydride has revealed detailed structural parameters that provide fundamental insights into its molecular geometry and packing arrangements [1] [2]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, indicating a specific three-dimensional arrangement that influences its physicochemical properties [1].

The crystallographic data obtained at 130 K using Mo Kα radiation (λ = 0.71073 Å) shows unit cell dimensions of a = 12.1287(5) Å, b = 10.5530(4) Å, c = 17.5838(8) Å, with a β angle of 104.435(4)° [1] [2]. The unit cell volume is 2179.57(16) ų with Z = 4, indicating four formula units per unit cell [1]. The calculated density of 1.318 Mg/m³ is consistent with the molecular packing efficiency observed in similar organophosphorus compounds [2].

Structural Commentary

The succinic anhydride ring in the compound exhibits remarkable planarity with a root-mean-square deviation of only 0.032 Å [1] [2]. The methylenic carbon atom C4 is displaced by merely 0.118(2) Å from the least-squares mean plane, demonstrating the constrained nature of the five-membered anhydride ring [2]. This planar geometry is crucial for understanding the compound's reactivity and stability characteristics.

The phosphorus atom deviates from the least-squares mean plane of the succinic anhydride ring by 0.1855(4) Å, indicating a slight out-of-plane orientation that affects the overall molecular geometry [2]. The triphenylphosphine moiety adopts a characteristic propeller-wise arrangement of phenyl rings, which is commonly observed in Ph₃P-X fragments [2].

X-ray Diffraction Parameters

The diffraction data collection employed an Agilent Xcalibur Sapphire3 CCD diffractometer with comprehensive angular coverage [1] [2]. A total of 30,663 reflections were measured, yielding 7,381 independent reflections with 5,123 observed reflections having I > 2σ(I) [2]. The internal agreement factor R_int of 0.061 indicates good data quality [1].

The refinement process converged to final R indices of R[F² > 2σ(F²)] = 0.062 and wR(F²) = 0.130, with a goodness-of-fit on F² of 1.03 [1] [2]. These statistical parameters confirm the reliability of the structural determination.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 130 K |

| Unit Cell Dimensions | a = 12.1287(5) Å, b = 10.5530(4) Å, c = 17.5838(8) Å |

| β Angle | 104.435(4)° |

| Volume | 2179.57(16) ų |

| Z | 4 |

| Calculated Density | 1.318 Mg/m³ |

| Absorption Coefficient | 0.16 mm⁻¹ |

| Final R Indices | 0.062 |

| Goodness-of-fit | 1.03 |

Thermal Stability and Decomposition Characteristics

Decomposition Temperature

2-(Triphenylphosphoranylidene)succinic anhydride exhibits thermal decomposition at 167°C, as consistently reported across multiple sources [3] [4] [5] [6]. This decomposition temperature represents a critical thermal stability threshold beyond which the compound undergoes structural breakdown. The decomposition is noted to occur rather than simple melting, indicating that chemical bond breaking occurs before the phase transition to liquid state [3] [5].

Thermal Behavior Analysis

The thermal stability of the compound is influenced by several structural factors. The presence of the triphenylphosphine ylide functionality contributes to thermal stability through resonance stabilization, while the anhydride group represents a more thermally labile component [7]. The decomposition process likely involves initial cleavage of the phosphorus-carbon ylide bond or opening of the anhydride ring structure.

Thermogravimetric analysis studies on related anhydride compounds have shown that decomposition typically occurs through multiple stages [8] [9]. For structurally similar compounds, initial weight loss events are observed in the temperature range of 240-380°C, corresponding to the loss of volatile decomposition products and the onset of organic ligand degradation [8].

Thermal Decomposition Products

During thermal decomposition, the compound is expected to release various gaseous products. Safety data indicates that thermal decomposition can lead to the release of irritating and toxic gases and vapors [10]. The decomposition pathway likely involves the formation of carbon oxides, phosphorus-containing fragments, and aromatic hydrocarbons derived from the triphenyl groups.

Chemical Stability

Under normal storage conditions at room temperature, 2-(Triphenylphosphoranylidene)succinic anhydride maintains chemical stability [5] [6]. The compound should be stored at 2-10°C according to manufacturer recommendations to ensure long-term stability [6]. Exposure to moisture should be avoided as anhydride groups are susceptible to hydrolysis, which would compromise the structural integrity and purity of the compound.

| Thermal Property | Value |

|---|---|

| Decomposition Temperature | 167°C |

| Predicted Boiling Point | 516.1±33.0°C |

| Flash Point | 279°C |

| Storage Temperature | 2-10°C (recommended) |

| Thermal Stability | Stable under normal conditions |

Solubility Profile in Organic Solvents

Organic Solvent Solubility

2-(Triphenylphosphoranylidene)succinic anhydride demonstrates excellent solubility in various organic solvents, which is essential for its synthetic applications and purification processes [11]. The compound readily dissolves in dichloromethane, making this solvent particularly useful for crystallization and reaction procedures [11].

Tetrahydrofuran represents another highly suitable solvent for this compound, as evidenced by the successful crystallization of THF solvates during structural studies [1] [2]. The formation of THF solvates indicates strong solvation interactions between the solvent molecules and the organophosphorus compound.

Solvent Selection for Synthetic Applications

The compound shows good solubility in 1,4-dioxane, which has been utilized in reaction procedures involving this compound [12]. This solvent choice is particularly advantageous for reactions requiring anhydrous conditions, as dioxane can be easily dried and maintained in moisture-free states.

Based on the general solubility patterns of succinic anhydride derivatives, the compound is expected to be soluble in chloroform, carbon tetrachloride, and alcohols [13]. These solvents provide a range of polarity options for different synthetic and analytical applications.

Limited Aqueous Solubility

Consistent with its organic nature and the presence of multiple aromatic rings, 2-(Triphenylphosphoranylidene)succinic anhydride exhibits very low solubility in water [13] [11]. This characteristic limits its direct use in aqueous reaction systems but is advantageous for organic synthesis applications where water-free conditions are required.

The compound also shows limited solubility in diethyl ether [13], which can be useful for purification procedures involving selective dissolution and precipitation techniques.

| Solvent | Solubility |

|---|---|

| Dichloromethane | Highly soluble |

| Tetrahydrofuran | Highly soluble |

| 1,4-Dioxane | Soluble |

| Chloroform | Soluble |

| Carbon tetrachloride | Soluble |

| Alcohols | Soluble |

| Diethyl ether | Slightly soluble |

| Water | Very slightly soluble |

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-(Triphenylphosphoranylidene)succinic anhydride in CDCl₃ reveals characteristic signals that confirm its molecular structure [1] [14]. The spectrum shows a singlet at δ 3.14 ppm corresponding to the two protons of the methylene group (CH₂) in the succinic anhydride ring [1]. This chemical shift is typical for protons adjacent to carbonyl groups and the phosphoranylidene functionality.

The aromatic region displays a complex multiplet pattern between δ 7.44-7.72 ppm, integrating for 15 protons corresponding to the three phenyl rings attached to phosphorus [1] [14]. This broad multiplet reflects the overlapping signals from ortho, meta, and para protons of the phenyl groups, which is characteristic of triphenylphosphine derivatives.

³¹P NMR Spectroscopic Characteristics

The ³¹P{¹H} NMR spectrum provides crucial information about the phosphorus environment in the molecule [1] [15]. The spectrum shows a singlet at δ +13.6 ppm in CDCl₃, which is characteristic of phosphoranylidene compounds [1]. This chemical shift value falls within the expected range for ylide phosphorus atoms, where the phosphorus is formally pentavalent and exhibits significant π-bonding character with the adjacent carbon atom.

The phosphorus-carbon bond distance of 1.717(2) Å, as determined by X-ray crystallography, is consistent with significant double-bond character, supporting the ylide nature of the compound [1] [2]. This P=C distance aligns well with the mean value of 1.729 Å observed for Ph₃P=C fragments in the Cambridge Structural Database [2].

¹³C NMR Spectroscopic Insights

While specific ¹³C NMR data for the compound were not directly available in the literature searched, the structural analysis allows for prediction of expected chemical shift ranges [16] [15]. The carbonyl carbons of the anhydride groups would be expected to appear in the downfield region between δ 160-220 ppm, characteristic of anhydride carbonyl carbons [17].

The aromatic carbon atoms of the triphenyl groups would typically resonate in the δ 120-140 ppm region, while the aliphatic carbon atoms of the succinic anhydride ring would appear in the δ 20-50 ppm range [17]. The carbon atom directly bonded to phosphorus (ylide carbon) would show a characteristic downfield shift due to the electronic influence of the phosphorus atom [16].

Infrared Spectroscopy Characteristics

Carbonyl Stretching Vibrations

Infrared spectroscopy of 2-(Triphenylphosphoranylidene)succinic anhydride would be expected to show characteristic anhydride C=O stretching vibrations [18]. Acid anhydrides typically exhibit two distinct carbonyl stretching bands due to symmetric and asymmetric stretching modes [18]. For cyclic anhydrides like succinic anhydride derivatives, these bands typically appear at higher frequencies compared to acyclic anhydrides.

The succinic anhydride ring system would be expected to show C=O stretching vibrations around 1850-1780 cm⁻¹, with the higher frequency band being more intense for cyclic anhydrides [18]. These characteristic frequencies are crucial for structural confirmation and purity assessment.

Aromatic and Phosphorus-Related Vibrations

The triphenylphosphine moiety would contribute characteristic aromatic C-H stretching vibrations around 3000-3100 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The P-C stretching vibrations would appear in the lower frequency region, typically around 1100-1000 cm⁻¹.

Mass Spectrometry Analysis

Molecular Ion and Fragmentation

Mass spectrometry analysis of 2-(Triphenylphosphoranylidene)succinic anhydride would show a molecular ion peak at m/z 360, corresponding to the molecular weight of 360.34 g/mol [19] [14]. The exact mass calculated from the molecular formula C₂₂H₁₇O₃P is 360.091531 g/mol [14].

The fragmentation pattern would likely involve initial loss of portions of the succinic anhydride moiety or fragmentation of the triphenylphosphine group. Common fragmentation pathways for organophosphorus compounds include loss of phenyl radicals (m/z 77) and formation of phosphorus-containing fragments.

Collision Cross Section Data

Predicted collision cross section values have been calculated for various adduct forms of the compound [19]. For the protonated molecular ion [M+H]⁺ at m/z 361.09880, the predicted collision cross section is 185.3 Ų. The sodium adduct [M+Na]⁺ at m/z 383.08074 shows a predicted collision cross section of 190.9 Ų [19].

| Spectroscopic Technique | Key Characteristics |

|---|---|

| ¹H NMR | δ 3.14 (s, 2H, CH₂), 7.44-7.72 (m, 15H, Ph) |

| ³¹P NMR | δ +13.6 (s) |

| ¹³C NMR (predicted) | Carbonyl C: 160-220 ppm, Aromatic C: 120-140 ppm |

| IR | C=O stretch: ~1850-1780 cm⁻¹ |

| MS | Molecular ion: m/z 360, Exact mass: 360.091531 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant